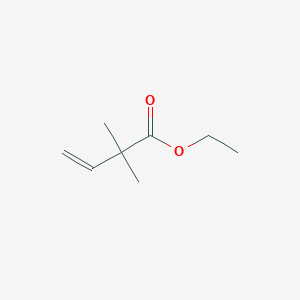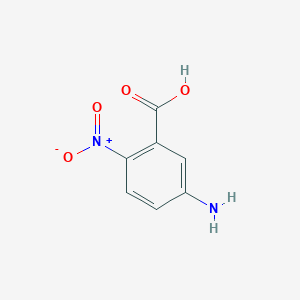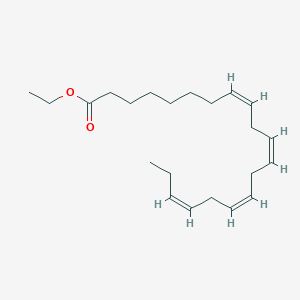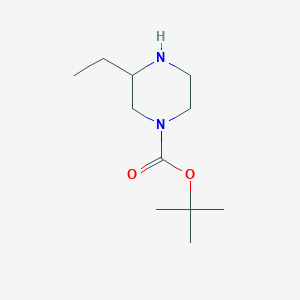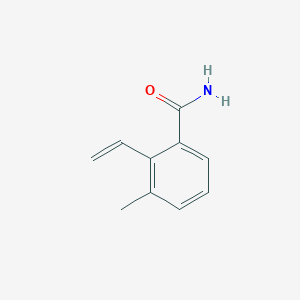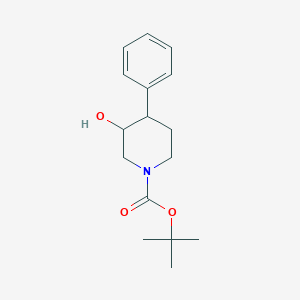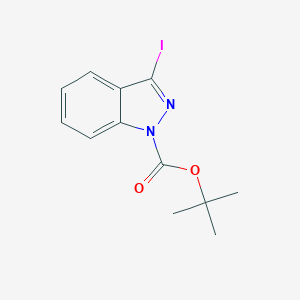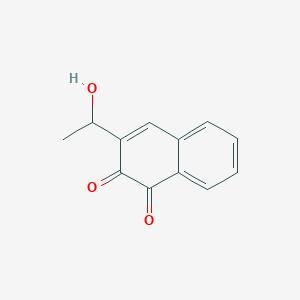
叔丁基 4-(3-甲酰-4-羟基苯基)哌嗪-1-羧酸酯
描述
The compound tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate is a derivative of piperazine featuring a tert-butyl group and a formyl-hydroxyphenyl moiety. Piperazine derivatives are of significant interest due to their potential biological activities and their role as intermediates in the synthesis of various pharmacologically active compounds.
Synthesis Analysis
The synthesis of piperazine derivatives often involves condensation reactions, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which was prepared by a condensation reaction between carbamimide and 3-fluorobenzoic acid . Similarly, other derivatives, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, were synthesized and characterized by various spectroscopic methods .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed using single crystal X-ray diffraction analysis. For instance, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was determined using this technique . The piperazine ring typically adopts a chair conformation, and the overall molecular geometry can influence the compound's intermolecular interactions and crystal packing .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including nucleophilic substitution, oxidation, halogenation, and elimination reactions, as demonstrated in the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate . These reactions are crucial for modifying the piperazine core and introducing functional groups that can enhance the biological activity of the final compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents attached to the piperazine ring. Spectroscopic methods like FT-IR, 1H & 13C NMR, and LCMS are commonly used to characterize these compounds . The intermolecular interactions, such as hydrogen bonding and π-π stacking, can also affect the compound's stability and solubility .
科学研究应用
在药物合成中的作用
该化合物可用作多种药理活性分子的前体。例如,它在治疗剂万德他尼的合成中的应用突出了其在创造具有商业和治疗价值的化合物中的重要性。该过程涉及取代、脱保护和环化等多个步骤,展示了该化合物在药物制造中的多功能性 (W. Mi, 2015).
对药物化学的贡献
进一步的研究指出了哌嗪衍生物(包括叔丁基 4-(3-甲酰-4-羟基苯基)哌嗪-1-羧酸酯)在为 D2 样受体开发配体方面的结构意义。由于这些化合物具有芳基烷基取代基,已观察到它们增强了在这些受体上的结合亲和力的效力和选择性,表明在治疗精神疾病中具有潜在应用 (D. Sikazwe 等人, 2009).
在 N-杂环合成中的应用
该化合物还可用于通过亚磺胺合成 N-杂环,证明了其在创建各种结构多样的分子(如哌啶、吡咯烷和氮杂环丁烷)中的效用。这些分子在天然产物和药物的开发中至关重要,进一步强调了该化合物在推进合成有机化学中的作用 (R. Philip 等人, 2020).
环境和毒理学研究
虽然重点是与药物使用、剂量或副作用无关的科学研究应用,但值得注意的是,叔丁基 4-(3-甲酰-4-羟基苯基)哌嗪-1-羧酸酯等化合物在环境和毒理学研究中发挥着重要作用。例如,对合成酚类抗氧化剂的研究探讨了相关化合物的环境存在、人体暴露和毒性,提供了对其超出药物应用影响的见解 (Runzeng Liu & S. Mabury, 2020).
属性
IUPAC Name |
tert-butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-8-6-17(7-9-18)13-4-5-14(20)12(10-13)11-19/h4-5,10-11,20H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURFXWYAABUPFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634611 | |
| Record name | tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate | |
CAS RN |
343306-50-3 | |
| Record name | tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


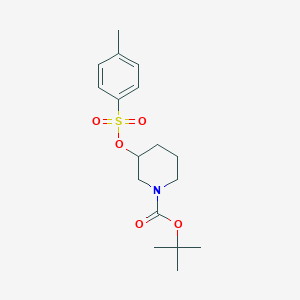
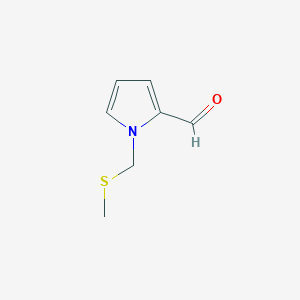
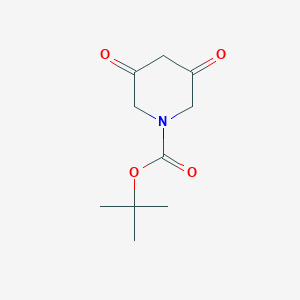
![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B153238.png)
